molecular formula C30H28ClF5N2O2RuS B8034606 RuCl[(S,S)-FsDPEN](p-cymene)

RuCl[(S,S)-FsDPEN](p-cymene)

Cat. No.: B8034606
M. Wt: 712.1 g/mol
InChI Key: UWFMZLATRGEOIW-NWMPYMMKSA-M
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Description

RuCl(S,S)-FsDPEN is a chiral ruthenium complex that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to catalyze various chemical reactions with high enantioselectivity, making it a valuable tool in the synthesis of chiral molecules. The complex consists of a ruthenium center coordinated to a p-cymene ligand, a chloride ion, and a chiral diamine ligand derived from pentafluorobenzenesulfonamide.

Scientific Research Applications

RuCl(S,S)-FsDPEN has a wide range of applications in scientific research, including:

Safety and Hazards

The safety and hazards of RuCl(S,S)-FsDPEN are not detailed in the available sources. It’s recommended to handle it with personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RuCl(S,S)-FsDPEN typically involves the reaction of [RuCl2(p-cymene)]2 with the chiral diamine ligand (S,S)-FsDPEN. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ruthenium center. The general procedure involves dissolving [RuCl2(p-cymene)]2 in a suitable solvent such as dichloromethane or ethanol, followed by the addition of the chiral diamine ligand. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While the synthesis of RuCl(S,S)-FsDPEN is primarily conducted on a laboratory scale, industrial production methods would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

RuCl(S,S)-FsDPEN is known to catalyze a variety of chemical reactions, including:

Common Reagents and Conditions

    Hydrogen donors: Isopropanol is commonly used as a hydrogen donor in transfer hydrogenation reactions.

    Oxidants: Mild oxidants such as molecular oxygen or hydrogen peroxide can be used in oxidation reactions catalyzed by this complex.

Major Products Formed

Mechanism of Action

The mechanism of action of RuCl(S,S)-FsDPEN in asymmetric transfer hydrogenation involves the formation of a ruthenium-hydride species. The chiral diamine ligand (S,S)-FsDPEN plays a crucial role in inducing enantioselectivity. The hydrogen donor (e.g., isopropanol) transfers a hydride ion to the ruthenium center, forming a ruthenium-hydride intermediate. This intermediate then transfers the hydride to the substrate (e.g., a ketone or imine), resulting in the formation of the chiral product .

Comparison with Similar Compounds

RuCl(S,S)-FsDPEN can be compared with other similar ruthenium complexes, such as:

RuCl(S,S)-FsDPEN is unique due to its high enantioselectivity and versatility in catalyzing various reactions. The choice of ligand (FsDPEN) provides distinct steric and electronic properties that can enhance the catalytic performance in specific reactions .

Properties

IUPAC Name

[(1S,2S)-2-amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F5N2O2S.C10H14.ClH.Ru/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11;1-8(2)10-6-4-9(3)5-7-10;;/h1-10,18-19H,26H2;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t18-,19-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFMZLATRGEOIW-NWMPYMMKSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClF5N2O2RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026995-72-1
Record name [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1026995-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RuCl[(S,S)-Fsdpen](p-cymene)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RuCl[(S,S)-FsDPEN](p-cymene)
Reactant of Route 2
RuCl[(S,S)-FsDPEN](p-cymene)
Reactant of Route 3
RuCl[(S,S)-FsDPEN](p-cymene)
Reactant of Route 4
RuCl[(S,S)-FsDPEN](p-cymene)
Reactant of Route 5
RuCl[(S,S)-FsDPEN](p-cymene)
Reactant of Route 6
RuCl[(S,S)-FsDPEN](p-cymene)

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